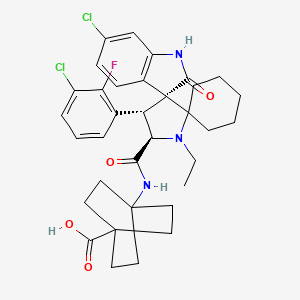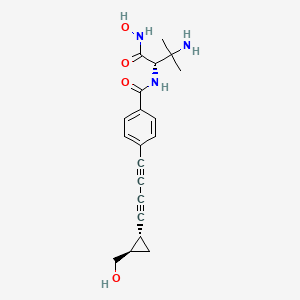
Unii-48cet2EN53
描述
ACHN-975 is a highly potent and selective inhibitor of the enzyme UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial for the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. ACHN-975 has demonstrated significant activity against a broad spectrum of Gram-negative bacteria, making it a promising candidate for antibacterial therapy .
准备方法
合成路线和反应条件
ACHN-975 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。具体的合成路线和反应条件属于专有信息,未在公开场合详细披露。 据了解,合成过程涉及使用各种试剂和催化剂来获得所需的化学结构 .
工业生产方法
ACHN-975 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这将包括使用先进的技术,例如连续流动反应器和自动化合成平台,以简化生产过程 .
化学反应分析
反应类型
ACHN-975 主要经历其官能团典型的反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构以增强其活性和稳定性至关重要 .
常用试剂和条件
涉及 ACHN-975 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件经过仔细控制,以确保预期的结果,例如维持特定的温度、pH 值和反应时间 .
形成的主要产物
涉及 ACHN-975 的反应中形成的主要产物取决于所用试剂和特定的反应条件。 这些产物通常是 ACHN-975 的中间体或衍生物,保留其抗菌活性 .
科学研究应用
化学: ACHN-975 可作为研究 LpxC 抑制和脂多糖 A 生物合成的模型化合物。
生物学: 在生物学研究中,ACHN-975 用于研究脂多糖 A 在革兰氏阴性细菌外膜中的作用及其对细菌毒力和抗性的影响.
作用机制
ACHN-975 通过选择性抑制 LpxC 酶发挥作用,LpxC 酶对革兰氏阴性细菌中脂多糖 A 的生物合成至关重要。 LpxC 的抑制会破坏脂多糖 A 的生成,导致细菌外膜失稳,最终导致细菌细胞死亡 . 该过程涉及的分子靶标和途径包括 ACHN-975 与 LpxC 活性位点的结合,形成稳定的复合物,阻止该酶催化其底物 .
相似化合物的比较
类似化合物
LPXC-516: 另一种对革兰氏阴性细菌具有类似抗菌活性的 LpxC 抑制剂.
LPXC-313: 一种对 LpxC 具有强效抑制活性的化合物,对耐多药细菌具有活性.
LPXC-289: 一种化学结构不同但作用机制相似的 LpxC 抑制剂.
PF-5081090: 辉瑞公司开发的一种对革兰氏阴性细菌具有显著活性的化合物.
ACHN-975 的独特性
ACHN-975 凭借其对 LpxC 的高效性和选择性,以及对各种革兰氏阴性细菌的广谱活性而脱颖而出。 其独特的化学结构使其能够有效抑制 LpxC,使其成为开发新型抗菌剂的有价值的先导化合物 .
属性
IUPAC Name |
N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUUDXEOKIQRU-IXDOHACOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410809-36-7 | |
| Record name | ACHN-975 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACHN-975 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?
A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .
Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?
A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.
Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?
A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.
Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?
A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.
Q5: What is the current status of ACHN-975 in clinical development?
A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.
Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?
A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .
Q7: What are the potential future directions for the development of LpxC inhibitors?
A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

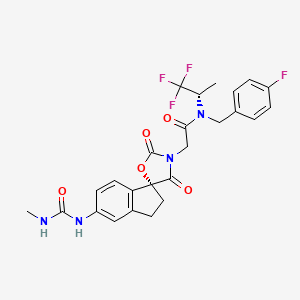
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
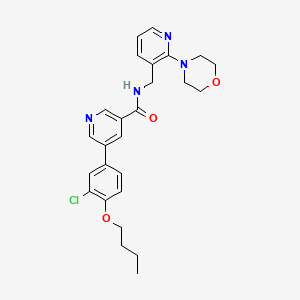
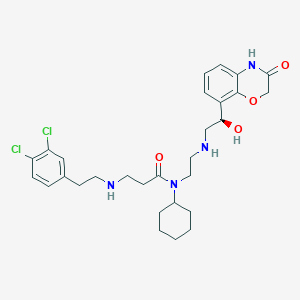
![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
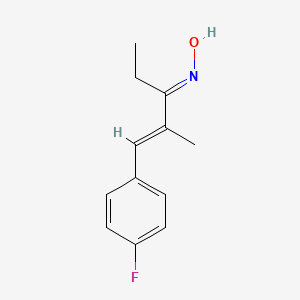
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
